molecular formula C6H6N4O2S B12978398 1,3-Dimethyl-8-thiaxanthin CAS No. 4712-49-6

1,3-Dimethyl-8-thiaxanthin

Cat. No.: B12978398
CAS No.: 4712-49-6
M. Wt: 198.21 g/mol
InChI Key: GWYVUXRHNDIFDH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-thiaxanthin is a xanthine derivative characterized by a sulfur atom substituted at position 8 of the xanthine core, alongside methyl groups at positions 1 and 3. This structural modification distinguishes it from classical xanthines (e.g., caffeine, theophylline) by introducing a thioether group, which alters electronic distribution, solubility, and reactivity. The compound is synthesized via oxidative cyclization of benzylidene derivatives derived from 1,3-dimethyl-5,6-diaminouracil precursors, as described in recent methodologies employing thionyl chloride .

Properties

CAS No.

4712-49-6

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H6N4O2S/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3

InChI Key

GWYVUXRHNDIFDH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NSN=C2C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) to ensure proper solubility and reaction efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

8-Phenylxanthine (1,3-Dimethyl-8-phenylxanthine)

  • Structure : Features a phenyl group at position 8 instead of sulfur.
  • Synthesis : Prepared via nucleophilic substitution using 5-azidouracils and phenyl reagents in dimethylformamide (DMF) or 1,2-dimethoxyethane, contrasting with the thionyl chloride-mediated cyclization used for 8-thiaxanthin .
  • Reactivity : The phenyl group enhances steric hindrance, limiting further derivatization compared to the more reactive thioether group in 8-thiaxanthin.

8-Hydrazinemethylxanthines

  • Structure : Hydrazinemethyl substituent at position 8 enables nucleophilic addition reactions with carbonyl compounds .
  • Spectral Data : Distinct NMR shifts (e.g., NH singlet at 9.83 ppm) highlight electronic differences compared to sulfur-substituted analogs .

Methoxy-Substituted Xanthones

  • Structure : Oxygen-rich analogs (e.g., 1,8-dihydroxy-4,6-dimethoxyxanthone) feature electron-donating methoxy groups .
  • Electronic Effects : Methoxy groups increase polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing thia group in 8-thiaxanthin, which reduces aqueous solubility.

Physical-Chemical Properties

Melting Points and Stability

  • Thio-Substituted Uric Acid Derivatives : Historical data (1931) show that 1,3-dimethyl-9-allyl-8-thio-γ-uric acid decomposes at 186°C, while oxygenated analogs (e.g., 1:7-dimethyl-9-allyl-8-thio-γ-uric acid) exhibit higher thermal stability (m.p. 256°C decomp.) . This suggests sulfur substitution may reduce thermal stability compared to oxygenated counterparts.
  • 8-Thiaxanthin : While direct data are unavailable, the thioether’s lower polarity likely results in a lower melting point than methoxy-substituted xanthones (e.g., compound 1 in ).

Solubility and Reactivity

  • 8-Thiaxanthin : The thioether group reduces polarity, enhancing lipid solubility but limiting hydrogen-bonding interactions. This contrasts with 8-hydrazinemethylxanthines, where the hydrazine moiety facilitates aqueous solubility and reactivity .
  • Methoxy-Substituted Xanthones : High polarity due to multiple oxygen atoms improves water solubility, making them more suitable for pharmaceutical applications than 8-thiaxanthin .

Biological Activity

1,3-Dimethyl-8-thiaxanthin (CAS No. 4712-49-6) is a heterocyclic compound belonging to the xanthine class, characterized by a unique structure that includes a thiadiazole ring. This compound has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyDetails
Molecular Formula C₆H₆N₄O₂S
Molecular Weight 198.21 g/mol
IUPAC Name 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione
InChI Key GWYVUXRHNDIFDH-UHFFFAOYSA-N

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains by targeting essential enzymes involved in DNA replication. Specifically, it has been shown to inhibit bacterial DNA gyrase, which is crucial for maintaining DNA structure during replication and transcription processes.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Mechanism of Action :
    • Induction of oxidative stress leading to cell death.
    • Modulation of signaling pathways associated with cell survival and apoptosis.

Research Findings

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell cycle progression

These results highlight the potential of this compound in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : This leads to disruption in DNA replication.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.

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